2-OCTYL ACRYLATE

Catalog No.
S1893664
CAS No.
42928-85-8
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-OCTYL ACRYLATE

CAS Number

42928-85-8

Product Name

2-OCTYL ACRYLATE

IUPAC Name

octan-2-yl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3

InChI Key

PKCKEGFHGRMLNH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C=C

Canonical SMILES

CCCCCCC(C)OC(=O)C=C

Description

The exact mass of the compound 1-Methylheptyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72752. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Building Block

    One potential application of 1-Methylheptyl Acrylate lies in its use as a chemical building block. Acrylate esters, like 1-Methylheptyl Acrylate, can be used in the synthesis of various polymers through a process called polymerization. These polymers can have a wide range of applications depending on their specific properties .

  • Material Science Research

    Due to the acrylate functionality, 1-Methylheptyl Acrylate may also hold promise for use in material science research. Acrylates can be used in the development of adhesives, coatings, and other materials . However, more specific research on the use of 1-Methylheptyl Acrylate in this field is needed.

2-Octyl acrylate is an organic compound classified as an acrylate ester, characterized by its colorless liquid form and a distinctive odor. It is primarily utilized in the production of polymers and copolymers, serving as a monomer in various applications such as adhesives, coatings, and sealants. The compound is derived from the esterification of 2-octanol with acrylic acid, which results in a versatile material with favorable properties for industrial use.

The primary reaction for synthesizing 2-octyl acrylate involves the esterification of 2-octanol and acrylic acid. This reaction can be represented as follows:

Acrylic Acid+2 OctanolAcid Catalyst2 Octyl Acrylate+Water\text{Acrylic Acid}+\text{2 Octanol}\xrightarrow{\text{Acid Catalyst}}\text{2 Octyl Acrylate}+\text{Water}

In this reaction, an acid catalyst (such as methanesulfonic acid or sulfuric acid) is typically employed to enhance the reaction rate and yield. The removal of water produced during the reaction is crucial to shifting the equilibrium towards the formation of the ester .

Several methods exist for synthesizing 2-octyl acrylate:

  • Direct Esterification: This method involves reacting 2-octanol with acrylic acid in the presence of an acid catalyst. The molar ratio of reactants typically ranges from 0.5 to 3, optimizing conditions to achieve high purity (greater than 99.5%) of the product .
  • Continuous Reactor Process: A more advanced technique employs a continuous reactor system where 2-octanol and acrylic acid are fed continuously along with an acid catalyst and water, allowing for efficient production and higher yields .
  • Biobased Approaches: Recent studies have explored biobased pathways for producing 2-octyl acrylate using renewable resources, enhancing sustainability in its synthesis .

2-Octyl AcrylateHigh flexibility, good adhesionAdhesives, coatings2-Ethylhexyl AcrylateLower glass transition temperatureCoatings, sealantsButyl AcrylateGood water resistancePaints, adhesives2-Octyl MethacrylateHigher thermal stabilitySpecialty polymers

The uniqueness of 2-octyl acrylate lies in its balance between flexibility and adhesion strength, making it particularly suitable for pressure-sensitive applications where performance is critical. Its biobased synthesis potential also positions it favorably within sustainable chemistry frameworks.

Research has indicated that 2-octyl acrylate interacts well with other monomers, particularly in copolymerization processes. For instance, when copolymerized with methacrylic analogs or other acrylates, it exhibits unique polymerization kinetics and microstructure characteristics that differ from those of similar compounds .

Evolution in Acrylate Chemistry

The development of 2-octyl acrylate represents a significant milestone in the evolution of acrylic chemistry that spans over 180 years of scientific advancement. The foundational work in acrylate chemistry began in 1843 when acrylic acid was first synthesized in the laboratory through the air oxidation of acrolein [1] [2] [3]. This breakthrough established the cornerstone of modern acrylic chemistry and laid the groundwork for the extensive family of acrylic derivatives that would follow.

The progression of acrylate chemistry accelerated in 1865 with the derivation of methacrylic acid from acrylic acid [1] [4]. This development expanded the scope of acrylic acid derivatives and provided researchers with additional building blocks for polymer synthesis. The first acrylic acid derivatives to be synthesized were methyl acrylate and ethyl acrylate in 1873, marking the beginning of practical acrylic ester chemistry [3] [5]. Although these monomers were synthesized relatively early, their utility in polymer applications was not discovered until 1880 when Georg Kahlbaum polymerized methyl acrylate and tested its thermal stability [1] [3]. To his surprise, the polymerized methyl acrylate demonstrated exceptional thermal stability, remaining stable at temperatures up to 320 degrees Celsius without depolymerization [3] [5].

The industrial significance of acrylate chemistry was recognized through the pioneering work of Otto Röhm, whose doctoral research in 1901 focused on polymerization products of acrylic acids [1] [6] [5]. Röhm's conviction that acrylic acid derivatives possessed substantial commercial potential drove his lifelong dedication to developing practical applications for these materials [6]. His research culminated in obtaining a United States patent in 1912 covering the vulcanization of acrylates with sulfur, representing the first commercial patent in the acrylic field [5].

The development of efficient synthesis methods for acrylic esters posed significant challenges for early researchers. Otto Röhm systematically approached this problem by developing over twenty different synthesis routes for acrylic acid esters by 1915 [7]. These various approaches were plagued by poor yields and high costs, limiting their commercial viability [6]. The breakthrough came through the work of Dr. Walter Bauer, who developed the ethylene approach, a complex multi-step process that used acetylene as a starting material [1] [7]. This innovative synthesis route, despite being considered fruitless by most chemists of the time, proved successful when appropriate catalysts were employed [7].

The evolution of acrylate chemistry continued with the development of second-generation technology in the 1970s, which shifted from the original Reppe process using acetylene to a two-stage conversion of propylene to acrylic acid over mixed metal oxide catalysts [8]. This technological advancement addressed environmental and operational challenges associated with the earlier acetylene-based processes [8]. The propylene-based technology became the dominant method for acrylic acid production and remained the industry standard for over four decades [8].

The most recent evolution in acrylate chemistry has focused on developing sustainable and renewable feedstock sources for acrylic monomer production. Research efforts have concentrated on bio-based approaches, including the development of processes that convert biomass-derived materials into acrylic monomers [9] [10]. These developments represent a fundamental shift toward environmentally sustainable chemical production while maintaining the performance characteristics required for industrial applications [9].

The specific development of 2-octyl acrylate represents a specialized branch of acrylate chemistry that emerged from the need for alternative monomers with specific performance characteristics. The compound is synthesized through the direct esterification of acrylic acid with 2-octanol, a reaction that requires careful control of process conditions to achieve high purity and yield [11] [12]. The development of efficient production methods for 2-octyl acrylate has been driven by its unique properties, including reduced skin irritation compared to conventional acrylate monomers and its potential for bio-based production [13] [14].

YearMilestoneSignificance
1843First synthesis of acrylic acidFoundation of acrylic chemistry [1] [2]
1865Methacrylic acid derived from acrylic acidExpansion of acrylic derivatives [1] [4]
1873Synthesis of methyl and ethyl acrylateFirst acrylic ester monomers [3] [5]
1880Discovery of thermal stabilityPolymer applications recognized [1] [3]
1901Otto Röhm doctoral researchIndustrial acrylic research began [1] [6]
1912First commercial acrylic patentVulcanization of acrylates [5]
1970sSecond-generation technologyPropylene-based synthesis [8]
2011-20232-octyl acrylate developmentBio-based specialty monomers [11] [14]

2-Octyl acrylate (Chemical Abstract Service registry number 42928-85-8) represents a significant bio-based acrylic monomer with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1] [2] [3] [4]. This compound has emerged as a promising sustainable alternative to petroleum-based acrylate monomers, particularly 2-ethylhexyl acrylate, in various industrial applications [5] [6].

The compound exists as a colorless to light yellow liquid at room temperature with a characteristic ester-like odor [7] [8]. Its physical properties include a density ranging from 0.871 to 0.881 g/cm³ at 20°C, a boiling point between 202.1 and 227.7°C at 760 mmHg, and a flash point of 74.7 to 86.5°C [2] [3] [7]. The glass transition temperature of 2-octyl acrylate ranges from -44 to -47°C, indicating excellent flexibility at ambient temperatures [1].

Molecular Structure and Stereochemistry

Structural Features and Bonding

Structural Features and Bonding

2-Octyl acrylate exhibits a linear alkyl acrylate ester structure characterized by an eight-carbon branched alkyl chain attached to an acrylate functional group [9]. The molecule consists of eleven carbon atoms, twenty hydrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration that imparts unique chemical and physical properties [10].

The primary structural backbone comprises a linear heptyl chain (seven carbons) connected to a secondary carbon center at the second position, which bears a methyl substituent [11]. This branched alkyl chain is esterified to acrylic acid through an ester linkage, creating the characteristic acrylate functionality essential for polymerization reactions [12] [13].

The bonding pattern within 2-octyl acrylate involves multiple hybridization states and bond types. The alkyl portion of the molecule predominantly features sp³-hybridized carbons forming tetrahedral geometries with bond angles of approximately 109.5° [10]. The carbon-carbon bonds in the alkyl chain exhibit typical single-bond characteristics with bond lengths of approximately 1.54 Å, while carbon-hydrogen bonds measure approximately 1.09 Å [14].

The acrylate functional group introduces sp²-hybridized carbons with planar geometry and bond angles of 120°. The carbon-carbon double bond in the vinyl group has a bond length of approximately 1.34 Å, characteristic of alkene functionality [11]. The carbonyl carbon forms a double bond with oxygen (approximately 1.23 Å) and a single bond with the vinyl carbon, creating a conjugated π-electron system that enhances the molecule's reactivity [10].

The ester linkage connects the alkyl and acrylate portions through a carbon-oxygen single bond (approximately 1.43 Å) from the secondary carbon to the carbonyl oxygen [11]. This ester bond exhibits moderate strength and represents a potential site for hydrolytic cleavage under appropriate conditions [15].

Stereocenter Analysis

2-Octyl acrylate possesses one stereogenic center located at the second carbon of the octyl chain, where four distinct substituents are attached to a single sp³-hybridized carbon atom [2] [10]. This stereocenter is characterized by the attachment of a hydrogen atom, a methyl group, a linear hexyl chain, and the acrylate ester group (-OCO-CH=CH₂) [11].

The presence of this stereocenter renders 2-octyl acrylate a chiral molecule capable of existing as two non-superimposable mirror images, termed enantiomers [10]. These enantiomers exhibit identical physical properties, including boiling point, melting point, density, and solubility, but differ in their interaction with plane-polarized light and potentially in their biological activity [16] [17].

The absolute configuration of each enantiomer can be designated using the Cahn-Ingold-Prelog priority system, resulting in either R or S configuration depending on the spatial arrangement of substituents around the stereocenter [18] [19]. The priority assignment follows atomic number precedence: oxygen (from the ester group) receives highest priority, followed by the carbon of the hexyl chain, the methyl carbon, and finally the hydrogen atom [20].

Due to the presence of a single stereocenter, 2-octyl acrylate can exist as exactly two stereoisomers (one pair of enantiomers) with no possibility of diastereomeric relationships [10]. In synthetic preparations, the compound may be obtained as a racemic mixture containing equal proportions of both enantiomers, which would exhibit no net optical rotation [21].

The stereochemical properties of 2-octyl acrylate have significant implications for its polymerization behavior and final polymer properties. The chiral nature of the monomer can influence the tacticity of the resulting polymer chains, potentially affecting crystallinity, thermal properties, and mechanical characteristics [12] [13].

Physical and Chemical Properties Data

The comprehensive characterization of 2-octyl acrylate reveals a unique combination of properties that distinguish it from conventional acrylate monomers. The compound exhibits limited water solubility (12.5-13.35 mg/L at 20°C) and high lipophilicity, as evidenced by its log Kow values ranging from 4.68 to 5.1 [7] [15]. This hydrophobic character contributes to its effectiveness in low-polarity applications and influences its environmental fate and bioaccumulation potential.

The vapor pressure of 2-octyl acrylate at 20°C is relatively low (0.01 mbar), indicating minimal volatility under ambient conditions [7] [15]. This property reduces concerns about volatile organic compound emissions during handling and processing operations. The relative vapor density of 6.35 (compared to air) indicates that vapors are significantly heavier than air and may accumulate in low-lying areas [7].

The compound demonstrates a biobased carbon content of 73% according to ISO 16620 standards, reflecting its derivation from renewable feedstocks, particularly castor oil-derived 2-octanol [1] [5]. This substantial bio-based content positions 2-octyl acrylate as a sustainable alternative to petroleum-derived acrylate monomers while maintaining comparable performance characteristics [6].

The thermal properties of 2-octyl acrylate include a glass transition temperature significantly below ambient temperature (-44 to -47°C), indicating excellent flexibility and low-temperature performance [1]. The compound remains stable under normal storage conditions but requires protection from heat, light, and oxygen to prevent premature polymerization [15].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42928-85-8

Dates

Last modified: 07-21-2023

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